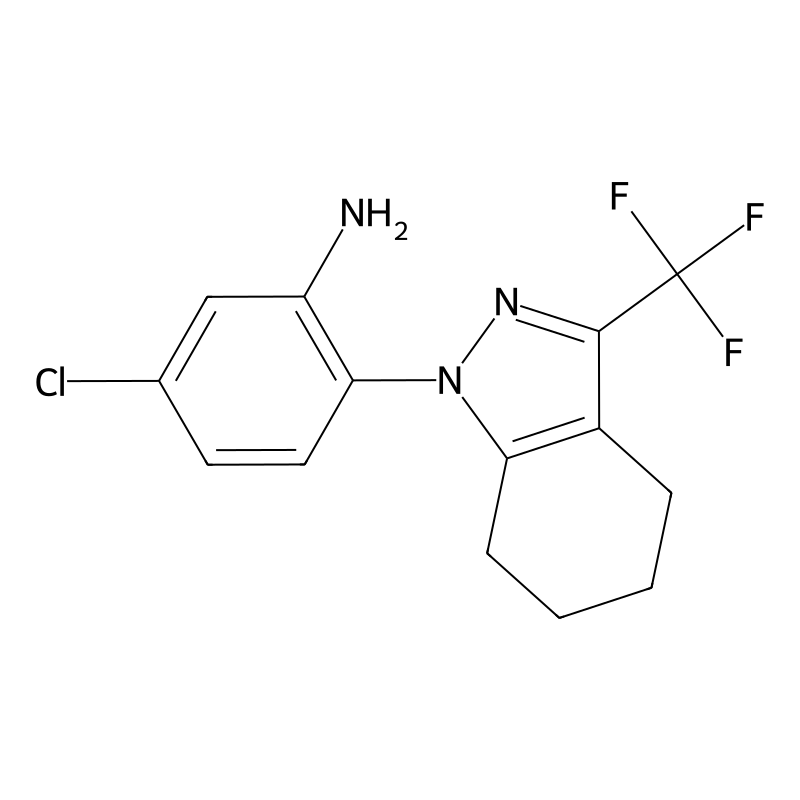5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a complex organic compound characterized by its unique structural components. It contains a chloro substituent, a trifluoromethyl group, and an indazole ring, contributing to its distinctive chemical properties. The molecular formula is , and it has a molecular weight of approximately 315.72 g/mol. This compound is notable for its potential applications in pharmaceutical development due to its ability to interact with biological targets effectively .
- Oxidation: This reaction introduces additional functional groups or modifies existing ones.
- Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
- Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions .
These reactions make it versatile for synthetic applications in organic chemistry.
5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline exhibits significant biological activity. Its structure allows for interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the indazole ring facilitates interactions with aromatic residues in target proteins. This makes the compound a candidate for drug development, particularly in targeting specific pathways in diseases .
The synthesis of 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can be achieved through various methods:
- Suzuki–Miyaura Coupling Reaction: A widely used method for forming carbon-carbon bonds under mild conditions.
- Optimization Techniques: Industrial production may involve optimizing reaction conditions such as temperature, pressure, and reactant concentration to maximize yield and purity. Continuous flow reactors and advanced purification techniques are also employed to enhance efficiency .
The compound has several applications across different fields:
- Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals.
- Biology: Used as a probe to investigate enzyme activity and biological pathways.
- Medicine: Its unique structure makes it suitable for drug development targeting specific proteins or receptors.
- Industry: Employed in producing specialty chemicals with unique properties such as high thermal stability .
Interaction studies indicate that 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline interacts with various biological targets. The trifluoromethyl group increases the lipophilicity of the compound, enhancing its ability to permeate cell membranes and bind to intracellular targets. This property is particularly useful in drug design where cellular uptake is crucial .
Several compounds share structural similarities with 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline:
| Compound Name | Key Features | Differences |
|---|---|---|
| 3-Chloro-2-(trifluoromethyl)aniline | Contains chloro and trifluoromethyl groups | Lacks the indazole ring |
| 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | Contains indazole ring and trifluoromethyl group | Lacks the chloro substituent |
| 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | Similar structure but with a fluorine atom instead of chlorine | Different halogen substitution |
Uniqueness
5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is unique due to the combination of its functional groups and ring structure. This combination imparts distinct chemical and biological properties that are valuable for various applications in research and industry .








